1,3-Dimethoxy-5-methyl-9H-xanthen-9-one
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Overview
Description
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by its unique structure, which includes a dibenzo-γ-pyrone scaffold with methoxy and methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one typically involves the condensation of phloroglucinol and 3-methylsalicylic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the xanthone core. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and zinc chloride as a catalyst to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted xanthones, which have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits biological activities such as antibacterial and antioxidant properties.
Medicine: It is investigated for its potential anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters . It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Lichexanthone: 1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.
Norlichexanthone: 1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one.
Methylbellidifolin: 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one.
Uniqueness
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other xanthones, it has a combination of methoxy and methyl groups that enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
57615-54-0 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C16H14O4/c1-9-5-4-6-11-15(17)14-12(19-3)7-10(18-2)8-13(14)20-16(9)11/h4-8H,1-3H3 |
InChI Key |
BQUUZXJIPJEAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origin of Product |
United States |
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